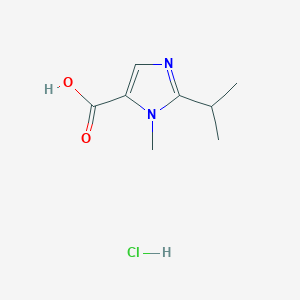

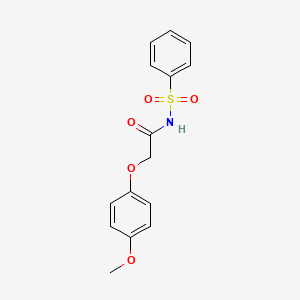

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

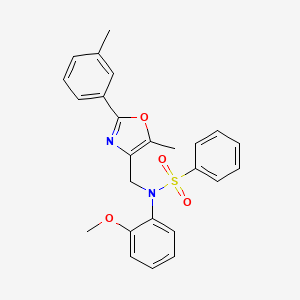

“3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride” is a complex organic compound. The compound likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group . The presence of the hydrochloride indicates that it is a salt formed with hydrochloric acid .

Applications De Recherche Scientifique

Novel Synthesis Techniques

- A study by Nishimura et al. (1975) explored novel synthesis methods for imidazole derivatives, which could be relevant for the synthesis of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride (Nishimura et al., 1975).

Pharmaceutical Applications

- Yanagisawa et al. (1996) discussed the synthesis and biological activities of imidazole-5-carboxylic acids, highlighting their potential as angiotensin II receptor antagonists, which is significant in hypertension treatment (Yanagisawa et al., 1996).

Synthesis of Organic Compounds

- Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene for synthesizing a diverse library of compounds, demonstrating the flexibility of imidazole derivatives in organic synthesis (Roman, 2013).

Luminescent Materials

- Ding et al. (2017) developed luminescent lanthanide-cadmium heterometal-organic frameworks using imidazole-dicarboxylic acid, indicating potential applications in sensing and material sciences (Ding et al., 2017).

Corrosion Inhibition

- Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel, showcasing the application of imidazole derivatives in materials engineering (Srivastava et al., 2017).

Hydrogen Bonding Studies

- Cassidy et al. (1999) examined the hydrogen bonding in complexes of carboxylic acids with 1-alkylimidazoles, which could provide insights into the behavior of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride in various chemical environments (Cassidy et al., 1999).

Synthesis of Coordination Complexes

- Lu et al. (2021) prepared coordination complexes for the degradation of dyes, demonstrating another application in environmental chemistry (Lu et al., 2021).

Orientations Futures

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely explored and utilized by the pharmaceutical industry for drug discovery . Therefore, “3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride” and similar compounds could potentially have applications in the development of new drugs .

Propriétés

IUPAC Name |

3-methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-5(2)7-9-4-6(8(11)12)10(7)3;/h4-5H,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAQWIKZBAUEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate](/img/structure/B2549420.png)

![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2549423.png)

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)

![ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)

![4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2549438.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2549439.png)

![1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2549440.png)